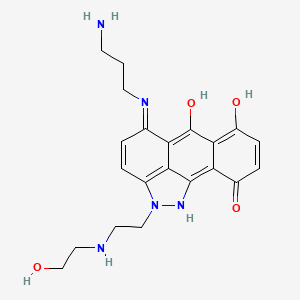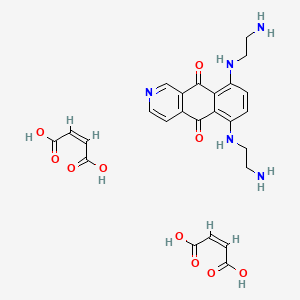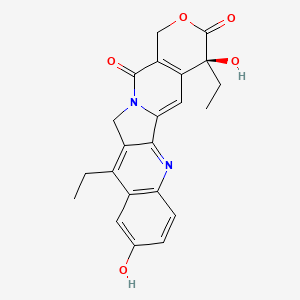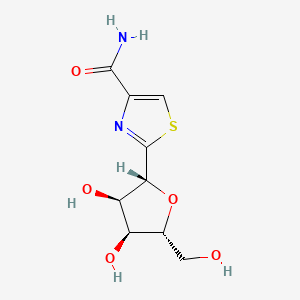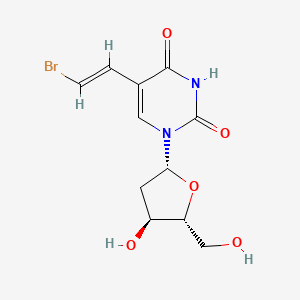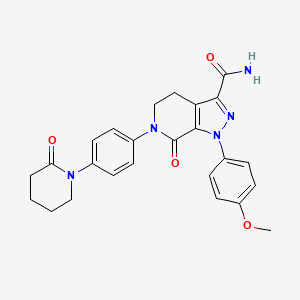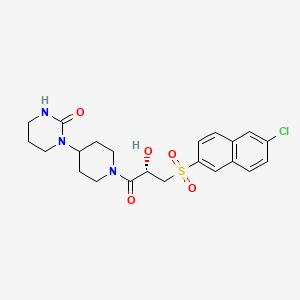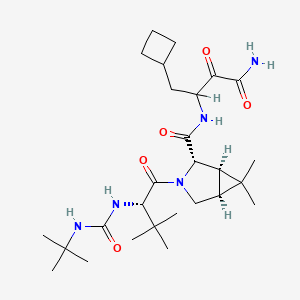
Boceprevir
Descripción general
Descripción
Boceprevir is a protease inhibitor used primarily in the treatment of hepatitis C virus (HCV) genotype 1. It was initially developed by Schering-Plough and later by Merck after acquiring Schering-Plough. This compound works by inhibiting the HCV nonstructural protein 3 (NS3) active site, which is crucial for viral replication .
In Vivo
Boceprevir has been extensively studied in animal models to assess its safety and efficacy. Studies in mice and rats have shown that this compound is effective in reducing the levels of HCV in the blood, and in preventing the development of liver cirrhosis. This compound has also been tested in non-human primates, and has been found to be effective in reducing the levels of HCV in the blood and in preventing the development of liver cirrhosis.
In Vitro
Boceprevir has also been studied in vitro, using cell culture systems. In vitro studies have shown that this compound is effective in blocking the activity of HCV protease, and in preventing the virus from replicating. This compound has also been shown to inhibit the replication of other viruses, such as human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Mecanismo De Acción
Boceprevir exerts its effects by binding to the active site of the HCV NS3 protease, thereby inhibiting its activity. This inhibition prevents the cleavage of the viral polyprotein into functional units necessary for viral replication. The molecular targets include the NS3 protease and its associated cofactor, NS4A. The pathway involved is the disruption of the viral replication cycle, leading to a decrease in viral load .
Actividad Biológica
Boceprevir has been found to be active against a wide range of HCV genotypes, including genotypes 1, 2, 3, 4, 5, and 6. This compound has also been found to be active against other viruses, such as HIV and HBV.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of HCV protease and to prevent the virus from replicating. This compound has also been found to inhibit the replication of other viruses, such as HIV and HBV. In addition, this compound has been found to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of chronic HCV infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using boceprevir in laboratory experiments include its high affinity for HCV protease and its activity against a wide range of HCV genotypes. However, this compound may not be suitable for all laboratory experiments, as it is not active against all viruses, and its activity may vary depending on the conditions of the experiment.
Direcciones Futuras
Future research on boceprevir should focus on further understanding its mechanism of action, as well as its activity against different viruses. Additionally, further research should focus on exploring the potential of this compound to be used in combination with other antiviral drugs, as well as its potential to be used in combination with other therapies, such as immunotherapy or gene therapy. Furthermore, research should focus on exploring the potential of this compound to be used in the treatment of other viral infections, such as HIV and HBV. Finally, further research should focus on exploring the potential of this compound to be used in the treatment of other diseases, such as cancer.
Aplicaciones Científicas De Investigación
Boceprevir has a wide range of scientific research applications:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Helps in understanding the replication mechanisms of HCV and the role of proteases in viral life cycles.
Medicine: Primarily used in the treatment of chronic hepatitis C, particularly in patients with genotype 1.
Industry: Employed in the development of new antiviral drugs and in the study of drug resistance mechanisms.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Boceprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 . These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B .
Cellular Effects
This compound prevents viral replication in HCV genotype 1 . The most commonly reported adverse reactions in adult subjects were fatigue, anemia, nausea, headache, and dysgeusia when this compound was used in combination with Ribavirin and Peginterferon alfa-2a / Peginterferon alfa-2b .
Molecular Mechanism
This compound is a NS3/4a protease inhibitor used to inhibit viral HCV replication . NS3/4a protease is an integral part of viral replication and mediates the cleavage of the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A, and NS5B) .
Temporal Effects in Laboratory Settings
This compound, Ribavirin, Peginterferon alfa-2a, and Peginterferon alfa-2b are used with the intent to cure, or achieve a sustained virologic response (SVR), after 48 weeks of daily therapy .
Dosage Effects in Animal Models
This compound has shown promising in vivo efficacy in treating cats infected with FIP .
Metabolic Pathways
This compound is primarily metabolized via the aldo-ketoreductase-mediated pathway producing a diastereomeric mix of metabolites at a 4 fold greater exposure than the parent compound . This compound also undergoes oxidative metabolism via CYP3A4/5, although to a lesser extent .
Transport and Distribution
This compound is moderately (approximately 68–82 %) bound to plasma proteins . The apparent volume of distribution after oral administration (V d /F) is estimated to be approximately 772 L or 11 L/kg, suggesting extensive distribution in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boceprevir involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, focusing on optimizing yield and purity. This involves large-scale reactors, precise control of reaction conditions, and rigorous purification processes such as crystallization and chromatography to obtain pharmaceutical-grade this compound .
Análisis De Reacciones Químicas
Types of Reactions
Boceprevir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deoxygenated derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Telaprevir: Another HCV protease inhibitor with a similar mechanism of action.
Simeprevir: A newer protease inhibitor with improved efficacy and safety profiles.
Paritaprevir: Often used in combination therapies for HCV treatment.
Uniqueness of Boceprevir
This compound was one of the first protease inhibitors approved for the treatment of HCV genotype 1. Its uniqueness lies in its ability to significantly improve sustained virologic response rates when used in combination with peginterferon alfa and ribavirin. newer agents like simeprevir and paritaprevir have largely replaced this compound due to their better safety profiles and simpler dosing regimens .
This compound remains an important compound in the history of HCV treatment, providing valuable insights into protease inhibition and antiviral therapy.
Propiedades
IUPAC Name |
(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCSNFAOIFYRV-DOVBMPENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960103 | |
| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Boceprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Boceprevir covalently but reversibly binds the serine (S139) resiude in the active site via a (α)-ketoamide functional group. This inhibits the proteolytic acitvity of the HCV 1a and 1b encoded enzyme., Boceprevir is a selective hepatitis C virus (HCV) nonstructural (NS) 3/4A protease inhibitor. The drug is a direct-acting antiviral agent with activity against HCV. Boceprevir contains an alpha-ketoamide functional group that selectively, covalently, and reversibly binds the active serine site of HCV NS3 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication in host cells. Boceprevir has in vitro activity against HCV genotypes 1a and 1b, but is less active against genotypes 2, 2a, and 3a., Boceprevir is an inhibitor of the HCV NS3/4A protease that is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins. Boceprevir covalently, yet reversibly, binds to the NS3 protease active site serine (S139) through an (alpha)-ketoamide functional group to inhibit viral replication in HCV-infected host cells. In a biochemical assay, boceprevir inhibited the activity of recombinant HCV genotype 1a and 1b NS3/4A protease enzymes, with Ki values of 14 nM for each subtype., ... Boceprevir is a ketoamide protease inhibitor that binds reversibly to the HCV nonstructural NS3 protease active site inhibiting intracellular viral replication. Phase III clinical studies have demonstrated that, in combination with the current standard of care, boceprevir significantly increases the a sustained virological response rate in both treatment-naive and previously treated patients with genotype 1 CHC. ... | |
| Record name | Boceprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white amorphous powder | |
CAS RN |
394730-60-0 | |
| Record name | Boceprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394730-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boceprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boceprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOCEPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BT58KELH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Boceprevir's mechanism of action?
A1: this compound is a direct-acting antiviral agent that specifically inhibits the hepatitis C virus (HCV) NS3/4A serine protease. [, ] This protease is essential for cleaving the HCV-encoded polyprotein into mature proteins necessary for viral replication. [, ] By inhibiting this protease, this compound disrupts HCV replication within infected cells. [, ]
Q2: What are the downstream effects of this compound inhibiting the HCV NS3/4A serine protease?
A2: Inhibiting the NS3/4A serine protease prevents the cleavage of the HCV polyprotein, leading to a buildup of immature viral proteins. [] This, in turn, disrupts the assembly of new viral particles, effectively inhibiting HCV replication within infected cells. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: This information is not provided in the provided abstracts. To obtain the molecular formula and weight of this compound, refer to reputable sources like PubChem or DrugBank.
Q4: How does food intake affect this compound exposure?
A4: Food, particularly high-fat meals, significantly increases this compound exposure. A high-fat meal can increase the area under the curve (AUC) of this compound 4.3-fold compared to fasting. [] This highlights the importance of consistent food intake recommendations for optimal drug exposure.
Q5: Does this compound exhibit any catalytic properties itself?
A5: this compound acts as a competitive inhibitor of the HCV NS3/4A serine protease, meaning it binds to the active site of the enzyme and prevents substrate binding. [] It does not possess intrinsic catalytic activity itself.
Q6: Have any computational models been used to study this compound resistance?
A6: Yes, models incorporating pharmacokinetic data with in vitro antiviral potency have been used to study this compound resistance. [] These models have identified this compound trough concentration (Cmin) in plasma and the liver-to-plasma ratio as important predictors of viral load reduction. []
Q7: What is the recommended formulation and administration route for this compound?
A8: this compound is formulated as capsules for oral administration. [, , ]
Q8: Is there information available on the SHE (Safety, Health, and Environment) regulations related to this compound?
A8: The provided abstracts focus on clinical and research aspects of this compound and do not delve into SHE regulations. For information on these regulations, refer to relevant regulatory agency guidelines and publications.
Q9: How are this compound's pharmacokinetic properties relevant to its clinical use?
A10: this compound exhibits nonlinear pharmacokinetics, meaning that increasing the dose does not result in a proportional increase in drug exposure. [] This is attributed to its low solubility. [] Additionally, this compound shows high pharmacokinetic variability between individuals. [] This variability can impact both the efficacy and safety of the drug. []
Q10: What is the significance of this compound Cmin in its antiviral activity?
A11: Studies have shown a correlation between higher this compound Cmin values and increased rates of rapid virological response, a surrogate marker for sustained virologic response (SVR). [] This suggests that maintaining adequate drug exposure throughout the dosing interval is crucial for optimal antiviral effect.
Q11: What were the key findings of clinical trials evaluating this compound's efficacy?
A12: Clinical trials demonstrated that adding this compound to the standard pegylated interferon and ribavirin regimen significantly improved SVR rates in both treatment-naive and treatment-experienced patients with chronic HCV genotype 1 infection. [, , , , , , , , ]
Q12: What are the common mutations associated with this compound resistance?
A13: Several mutations in the HCV NS3 protease domain have been associated with this compound resistance. [, , , ] Some common mutations include V36A/M/L/I, T54A/S, R155K/T, A156S/T/V, and V170A/G. [, , ] The emergence of these mutations can lead to reduced susceptibility to this compound and potentially treatment failure. [, ]
Q13: Does cross-resistance occur between this compound and other HCV protease inhibitors?
A14: Yes, cross-resistance between this compound and other first-generation HCV protease inhibitors like Telaprevir has been observed. [] This is because these inhibitors target the same viral protease and often share overlapping resistance mutations. []
Q14: What are the most common adverse events associated with this compound?
A14: While this Q&A focuses on scientific aspects, it's important to acknowledge that this compound can cause side effects. Please consult the prescribing information and relevant clinical guidelines for comprehensive safety information.
Q15: Have any biomarkers been identified to predict this compound treatment response?
A17: Yes, early virological response, defined as undetectable HCV RNA levels at specific time points during treatment, has been identified as a strong predictor of SVR in patients receiving this compound-based therapy. [, ] This highlights the importance of monitoring viral load during treatment to assess response and potentially adjust treatment duration.
Q16: What analytical methods are used to measure this compound concentrations in biological samples?
A18: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for quantifying this compound concentrations in biological samples. [, ] This technique offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)
![1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea](/img/structure/B1684483.png)
